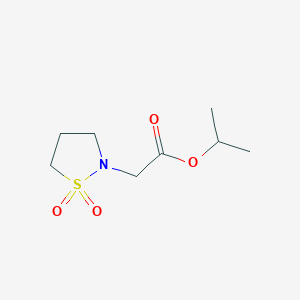
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BHBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields. BHBS is a white crystalline powder that is soluble in water and has a molecular formula of C12H17NO7S.
Mecanismo De Acción
BHBS exerts its biological activity through the inhibition of various enzymes, including carbonic anhydrase IX and cyclooxygenase-2. BHBS binds to the active site of these enzymes and prevents them from carrying out their normal functions.
Biochemical and Physiological Effects:
BHBS has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the reduction of inflammation, and the modulation of metal ion homeostasis. BHBS has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHBS has several advantages for use in lab experiments, including its high purity and solubility in water. However, BHBS can be difficult to synthesize in large quantities, which may limit its use in some experiments. Additionally, BHBS has a relatively short half-life in vivo, which may limit its use in animal studies.
Direcciones Futuras
There are several future directions for research on BHBS. One area of interest is the development of new BHBS derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the development of new applications for BHBS, such as in the detection of metal ions in environmental samples. Finally, further studies are needed to fully understand the mechanism of action of BHBS and its potential applications in various fields.
Métodos De Síntesis
BHBS can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with 2-aminoethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with another equivalent of 2-aminoethanol to yield BHBS. This method has been reported to yield a high purity product with a yield of around 70%.
Aplicaciones Científicas De Investigación
BHBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, BHBS has been evaluated for its potential as an antitumor agent due to its ability to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. BHBS has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
In biochemistry, BHBS has been used as a tool to study the structure and function of carbonic anhydrase enzymes. BHBS has been shown to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. This has allowed researchers to study the mechanism of action of these enzymes and develop new inhibitors with improved potency and selectivity.
In analytical chemistry, BHBS has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BHBS forms a complex with these metal ions, which results in a significant increase in fluorescence intensity. This property has been exploited for the development of new sensors for metal ion detection.
Propiedades
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c14-5-3-13(4-6-15)20(16,17)10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9,14-15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKCKQKCXPUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)